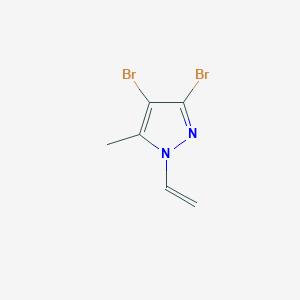
1-Propyl-2,3-dihydro-1H-1-benzazepine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propyl-2,3-dihydro-1H-1-benzazepine-4-carboxylic acid is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by a seven-membered ring fused to a benzene ring, with a carboxylic acid group attached to the fourth carbon of the azepine ring. The presence of the propyl group at the first position of the azepine ring further distinguishes this compound. Benzazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propyl-2,3-dihydro-1H-1-benzazepine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate (BF3·OEt2) and a boron hydride-dimethyl sulfide complex. This method allows for the selective formation of the benzazepine ring system .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: 1-Propyl-2,3-dihydro-1H-1-benzazepine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound’s biological activities make it a candidate for therapeutic applications, including the treatment of neurological disorders and cardiovascular diseases.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Propyl-2,3-dihydro-1H-1-benzazepine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, modulating their activity and leading to physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits for neurological conditions .
Comparación Con Compuestos Similares
1-Benzazepine: Lacks the propyl group and carboxylic acid functionality.
2-Benzazepine: Has a different substitution pattern on the azepine ring.
3-Benzazepine: Another isomer with distinct chemical properties.
Uniqueness: 1-Propyl-2,3-dihydro-1H-1-benzazepine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group and carboxylic acid functionality enhances its potential for diverse applications in research and industry.
Propiedades
Número CAS |
848563-07-5 |
|---|---|
Fórmula molecular |
C14H17NO2 |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
1-propyl-2,3-dihydro-1-benzazepine-4-carboxylic acid |
InChI |
InChI=1S/C14H17NO2/c1-2-8-15-9-7-12(14(16)17)10-11-5-3-4-6-13(11)15/h3-6,10H,2,7-9H2,1H3,(H,16,17) |
Clave InChI |
QSHDFFDOENCQMS-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCC(=CC2=CC=CC=C21)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N-Di([1,1'-biphenyl]-4-yl)-7-bromophenanthren-2-amine](/img/structure/B14188999.png)






![5-Ethoxythieno[3,2-b]pyridin-7(4H)-one](/img/structure/B14189055.png)

![3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide](/img/structure/B14189060.png)

